Rockogenin
Overview
Description
Rockogenin is a plant sterol . It belongs to the class of organic compounds known as quinazolines . It is also known as (3β,5α,12β,25R)-Spirostan-3,12-diol .
Molecular Structure Analysis
Rockogenin has a molecular formula of C27H44O4 . It has an average mass of 432.636 Da and a mono-isotopic mass of 432.323975 Da . The compound has 13 defined stereocenters .Physical And Chemical Properties Analysis
Rockogenin has a density of 1.2±0.1 g/cm3, a boiling point of 550.5±50.0 °C at 760 mmHg, and a flash point of 286.7±30.1 °C . It has a molar refractivity of 121.2±0.4 cm3, a polar surface area of 59 Å2, and a molar volume of 372.2±5.0 cm3 .Scientific Research Applications
Isolation and Identification from Agave Americana L. : Rockogenin, along with other steroidal sapogenins like tigogenin and hecogenin, has been isolated from the leaves of Agave Americana L. This study highlights the natural sources of Rockogenin and its potential for further research (Chen, 1975).
Transformation by Fungus Cunninghamella Elegans : Research exploring the incubation of Rockogenin with the fungus Cunninghamella Elegans led to the formation of various derivatives. This study suggests the potential of microbial transformation of Rockogenin for producing different compounds, which could be useful in various applications (Patel, Blunden, & Crabb, 1993).
Synthesis Improvement for C-nor-D-homo Sapogenin : Research on the synthetic process involving Rockogenin has been conducted to optimize the yield and purity of the resultant compounds. This study is significant for the pharmaceutical and chemical industries, where Rockogenin derivatives could be used (Zhang Peng, 2009).
properties
IUPAC Name |
(1R,2S,4S,5'R,6R,7S,8R,9S,10R,12S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10,16-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O4/c1-15-7-10-27(30-14-15)16(2)24-22(31-27)12-21-19-6-5-17-11-18(28)8-9-25(17,3)20(19)13-23(29)26(21,24)4/h15-24,28-29H,5-14H2,1-4H3/t15-,16+,17+,18+,19-,20+,21+,22+,23-,24+,25+,26-,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNMOLSYHYSCMS-TUUYSWIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(C(CC5C4CCC6C5(CCC(C6)O)C)O)C)C)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3([C@@H](C[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O)C)O)C)C)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70937213 | |
Record name | Spirostan-3,12-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70937213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rockogenin | |
CAS RN |
16653-52-4 | |
Record name | Rockogenin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16653-52-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rockogenin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016653524 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Spirostan-3,12-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70937213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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